
Vinylphosphonic acid dibenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylphosphonic acid dibenzyl ester is an organophosphorus compound with the chemical formula C16H17O3P It is a derivative of vinylphosphonic acid, where the hydrogen atoms of the phosphonic acid group are replaced by benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinylphosphonic acid dibenzyl ester can be synthesized through the esterification of vinylphosphonic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
CH2=CHP(O)(OH)2+2C6H5CH2OH→CH2=CHP(O)(OCH2C6H5)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Vinylphosphonic acid dibenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield vinylphosphonic acid and benzyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding phosphonic acids.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Vinylphosphonic acid and benzyl alcohol.
Oxidation: Phosphonic acids with oxidized vinyl groups.
Substitution: Various substituted phosphonic esters.
Applications De Recherche Scientifique
Vinylphosphonic acid dibenzyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industrial Applications: Used in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of vinylphosphonic acid dibenzyl ester involves its ability to form strong bonds with various substrates. The phosphonic acid group can interact with metal ions, forming stable complexes. This property is exploited in applications such as corrosion inhibition and surface treatment of metals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinylphosphonic Acid: The parent compound, which lacks the benzyl ester groups.
Dimethyl Vinylphosphonate: A similar compound where the phosphonic acid group is esterified with methyl groups.
Diethyl Vinylphosphonate: Another similar compound with ethyl ester groups.
Uniqueness
Vinylphosphonic acid dibenzyl ester is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These properties include enhanced hydrophobicity and the ability to form stable complexes with aromatic compounds.
Propriétés
Formule moléculaire |
C16H17O3P |
|---|---|
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
[ethenyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C16H17O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 |
Clé InChI |
NFJBWXJQVBUOME-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


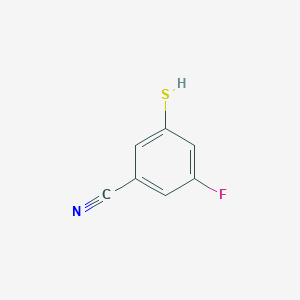
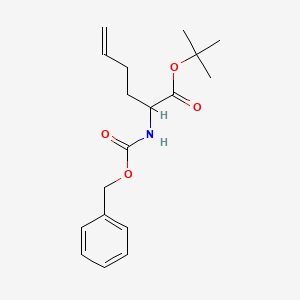
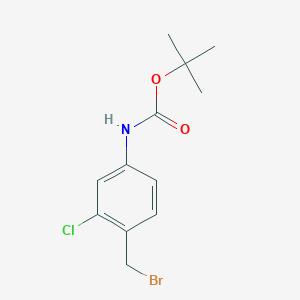
![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
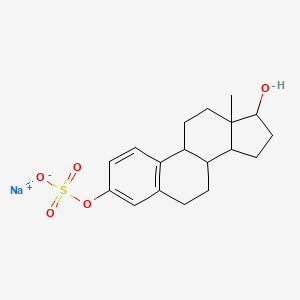

![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)
![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
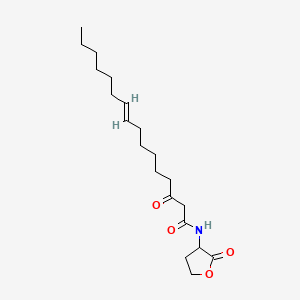
![5-[2-Amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289269.png)

![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)


